孟鲁司特磺氧化物(非对映异构体混合物)

描述

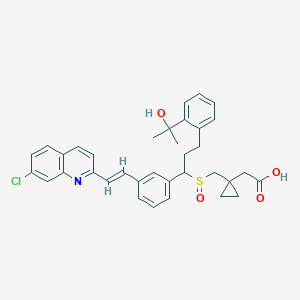

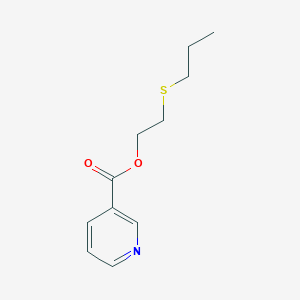

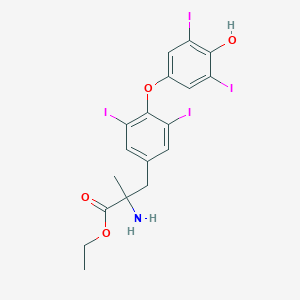

Montelukast sulfoxide (Mixture of Diastereomers) is a combination of two diastereomeric forms of the drug montelukast, an anti-asthmatic and anti-allergic drug. Montelukast sulfoxide is a combination of two diastereomeric forms of montelukast, which is a leukotriene receptor antagonist. The mixture of diastereomers is a combination of two stereoisomers of montelukast, which have different chemical and physical properties. Montelukast sulfoxide is used in the treatment of asthma and allergic rhinitis, and has been studied for its potential to be used as an anti-inflammatory agent.

科学研究应用

药物-药物相互作用潜力

一项研究调查了孟鲁司特磺氧化物和其他亚砜/砜代谢物在体外药物-药物相互作用潜力,重点关注其抑制细胞色素 P450 酶的能力。研究发现,孟鲁司特磺氧化物抑制了 CYP2C8,一种参与药物代谢的酶,表明与其他由该酶代谢的药物共同给药时可能存在相互作用Giri 等人,2018。

遗传毒性评估

对孟鲁司特磺氧化物的杂质(包括其遗传毒性评估)的研究表明,尽管在某些药品中高于合格限度,但基于计算机模拟分析和各种体外试验,它被认为没有致突变性和非遗传毒性。这表明亚砜杂质虽然存在,但可能不会构成重大的遗传风险Emerce 等人,2015。

肝微粒体代谢

对孟鲁司特在人肝微粒体中的代谢的研究确定孟鲁司特磺氧化物是氧化代谢物之一。该研究提供了对孟鲁司特代谢途径的见解,突出了细胞色素 P450 酶,特别是 CYP3A4,在其亚砜化中的作用Chiba 等人,1997。

神经保护作用

孟鲁司特及其潜在的亚砜衍生物对大鼠鱼藤酮诱导的脑损伤表现出神经保护作用,表明在神经退行性疾病中具有潜在的治疗应用。该研究强调了孟鲁司特的抗氧化特性,该特性可以延伸至其代谢物Abdel-Salam 等人,2018。

药物递送系统

对孟鲁司特的生物可降解聚合物药物递送系统进行的研究揭示了其缓释特性,这也适用于其亚砜形式。这些系统旨在在较长时间内维持治疗药物水平,从而可能提高治疗效果和患者依从性Ahmed 等人,2014。

作用机制

Target of Action

Montelukast Sulfoxide, also known as Montelukast, primarily targets the leukotriene receptors in the body . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic rhinitis .

Mode of Action

Montelukast is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs . This blockage results in decreased inflammation and relaxation of smooth muscle , which helps to alleviate symptoms of asthma and allergies .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes , which are fatty signaling molecules used by the body during inflammation and allergic reactions . By blocking these leukotrienes, Montelukast can help to reduce inflammation and swelling , thereby mitigating the symptoms of conditions like asthma and allergic rhinitis .

Pharmacokinetics

Upon oral administration, Montelukast is rapidly absorbed . The mean peak plasma concentration is achieved in 3 to 4 hours . The mean oral bioavailability is 64% , although this can vary between 61-73% depending on the dose and concomitant food intake . Montelukast is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours , and excretion is primarily biliary .

Action Environment

The action of Montelukast can be influenced by various environmental factors. For instance, the presence of food can affect its bioavailability . Additionally, Montelukast’s effectiveness can be influenced by the individual’s overall health status and the presence of other medications. It is typically used in addition to or complementary with the use of inhaled corticosteroids or other agents in asthma step therapy .

安全和危害

未来方向

Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .

生化分析

Biochemical Properties

Montelukast Sulfoxide (Mixture of Diastereomers) interacts with various enzymes and proteins. It is a selective competitive CYP2C8 inhibitor . The thioether group of Montelukast is oxidized to the sulfoxide in this analog .

Cellular Effects

The compound influences cell function by blocking the effects of leukotrienes, which are inflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Montelukast Sulfoxide (Mixture of Diastereomers) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective competitive CYP2C8 inhibitor .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Montelukast Sulfoxide (Mixture of Diastereomers) may change due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Montelukast Sulfoxide (Mixture of Diastereomers) is involved in metabolic pathways where it interacts with enzymes or cofactors. It is a metabolite of Montelukast , and the thioether group of Montelukast is oxidized to the sulfoxide in this analog .

属性

IUPAC Name |

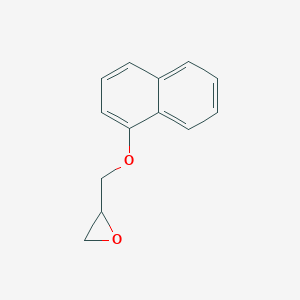

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTNWCBEAVHLQA-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909849-96-3 | |

| Record name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)

![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)